1-Bromo-4-[(2-ethylhexyl)oxy]benzene

Catalog No.
S697996
CAS No.
164352-24-3
M.F
C14H21BrO
M. Wt
285.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-4-[(2-ethylhexyl)oxy]benzene

CAS Number

164352-24-3

Product Name

1-Bromo-4-[(2-ethylhexyl)oxy]benzene

IUPAC Name

1-bromo-4-(2-ethylhexoxy)benzene

Molecular Formula

C14H21BrO

Molecular Weight

285.22 g/mol

InChI

InChI=1S/C14H21BrO/c1-3-5-6-12(4-2)11-16-14-9-7-13(15)8-10-14/h7-10,12H,3-6,11H2,1-2H3

InChI Key

PLKHKVHXKXGJAO-UHFFFAOYSA-N

SMILES

CCCCC(CC)COC1=CC=C(C=C1)Br

Canonical SMILES

CCCCC(CC)COC1=CC=C(C=C1)Br

Organic Synthesis:

The presence of a bromine atom and an ether group makes 1-Bromo-4-[(2-ethylhexyl)oxy]benzene a potentially valuable intermediate in organic synthesis. The bromo group can participate in various substitution and coupling reactions, allowing for the introduction of diverse functional groups at the para position of the benzene ring.

1-Bromo-4-[(2-ethylhexyl)oxy]benzene is an organic compound with the molecular formula C14H21BrOC_{14}H_{21}BrO and a molecular weight of 285.22 g/mol. This compound features a bromine atom attached to a benzene ring, along with an ethylhexyl group linked via an oxygen atom, classifying it as a brominated aromatic ether. Its structure allows for various

  • Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.
  • Oxidation Reactions: The compound can be oxidized to yield corresponding phenols or quinones.
  • Reduction Reactions: The bromine atom can be reduced, resulting in the formation of the corresponding hydrocarbon .

Additionally, it can undergo palladium-catalyzed Suzuki coupling with arylboronic acids, facilitating the formation of biaryl compounds, which are significant in materials science .

The biological activity of 1-Bromo-4-[(2-ethylhexyl)oxy]benzene is linked to its interaction with various molecular targets. The bromine atom can engage in electrophilic aromatic substitution reactions, while the ethylhexyl group may influence solubility and reactivity. Although specific biological effects are not extensively documented, compounds of this nature often exhibit interactions with enzymes and receptors, potentially leading to various pharmacological effects.

Synthetic Routes

1-Bromo-4-[(2-ethylhexyl)oxy]benzene can be synthesized through:

  • Bromination of 4-[(2-ethylhexyl)oxy]benzene: This reaction typically employs bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr₃). Controlled conditions are essential to ensure selective bromination at the para position of the benzene ring.
  • Industrial Production: In industrial settings, large-scale bromination processes are optimized for high yields and purity. Subsequent purification steps, such as distillation or recrystallization, may be employed to eliminate impurities .

1-Bromo-4-[(2-ethylhexyl)oxy]benzene serves as a key building block in various applications:

  • Materials Science: It is utilized in synthesizing light-emitting polymers and other advanced materials.
  • Organic Synthesis: The compound acts as an intermediate in the preparation of more complex organic molecules.
  • Pharmaceutical Development: Its potential interactions with biological systems make it a candidate for drug development .

Research on 1-Bromo-4-[(2-ethylhexyl)oxy]benzene's interactions typically focuses on its reactivity towards nucleophiles and electrophiles. The compound's mechanisms involve its bromine atom acting as a leaving group during substitution reactions, which allows for the formation of new chemical bonds. Understanding these interactions is crucial for exploring its potential applications in medicinal chemistry and materials science.

1-Bromo-4-[(2-ethylhexyl)oxy]benzene shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
1-Bromo-4-(pentyloxy)benzeneC_{11}H_{15}BrOContains a pentyloxy group instead of ethylhexyl.
1-Bromo-4-(octyloxy)benzeneC_{15}H_{23}BrOFeatures a longer octyloxy chain.
1-Bromo-3-(2-ethylhexoxy)benzeneC_{14}H_{21}BrOBromine at the meta position rather than para.

Uniqueness

The uniqueness of 1-Bromo-4-[(2-ethylhexyl)oxy]benzene lies in its specific combination of a bromine atom at the para position and an ethylhexyl ether group, which imparts distinct steric and electronic properties that influence its reactivity and applications compared to similar compounds .

XLogP3

5.7

Dates

Modify: 2023-08-15

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